molecular formula C11H15F6N3PRu B2769156 Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 80049-61-2

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate

Cat. No. B2769156
CAS RN: 80049-61-2
M. Wt: 435.3
InChI Key: OSOFBVNGMHJBNW-UHFFFAOYSA-N
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Description

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, abbreviated as [CpRu(NCMe)3]PF6, is an organoruthenium compound . It is a yellow-brown solid that is soluble in polar organic solvents . This compound is a salt consisting of the hexafluorophosphate anion and the cation [CpRu(NCMe)3]+ .


Synthesis Analysis

The synthesis of this compound involves two steps from the (benzene)ruthenium dichloride dimer. The first step involves the installation of the Cp− group using cyclopentadienylthallium . The second step involves the photochemical displacement of the benzene ligand, which is replaced by three equivalents of acetonitrile (MeCN) .


Molecular Structure Analysis

The molecular formula of this compound is C11H14F6N3PRu, and it has a molecular weight of 434.28 . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center .


Chemical Reactions Analysis

This compound is a catalyst and is used in various organic reactions . It catalyzes the reaction of diynes with aldehydes and N,N-dimethylformamide . It also enables C-C bond formation and promotes cycloadditions .


Physical And Chemical Properties Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is a solid at 20°C . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive and heat sensitive .

Scientific Research Applications

Synthesis and Characterization

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has been utilized in the synthesis of novel cyclopentadienylruthenium(II) complexes. These complexes were developed through thermal ligand exchange reactions and characterized by various spectroscopic methods. This process demonstrates the compound's utility in the formation of complexes with potential applications in various fields, including catalysis and materials science (Moriarty, Ku, & Gill, 1989).

Electrocatalysis

Research on similar ruthenium complexes has shown their effectiveness in catalytic applications, such as in hydrogenations and hydrosilylations. Although the specific compound was not directly used, the research on related ruthenium complexes suggests potential areas where it could be applied, highlighting its significance in catalytic processes (Choualeb, Maccaroni, Blacque, Schmalle, & Berke, 2008).

Catalysis and Drug Synthesis

This compound has been implicated in the synthesis and characterization of various ruthenium(II) complexes, which could serve as synthons in catalysis and drug synthesis. The research suggests its potential role in the development of new catalysts and DNA-binding drugs, indicating its importance in medicinal chemistry and industrial catalysis (Underwood, Stadelman, Sleeper, & Brumaghim, 2013).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

InChI

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q;;;;-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQVFVSAQOQXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N3PRu
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate

CAS RN

80049-61-2
Record name Tris(acetonitrile)cyclopentadienylruthenium(II) Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Number of citations: 2 onlinelibrary.wiley.com

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